Pentamethylbenzene-1-sulfonyl fluoride

Solid-phase peptide synthesis Arginine side-chain protection Acid-labile protecting groups

Pentamethylbenzene-1-sulfonyl fluoride (CAS 63316-22-3; also known as 2,3,4,5,6-pentamethylbenzenesulfonyl fluoride, Pme) is an electron-rich, sterically congested aryl sulfonyl fluoride belonging to the sulfur(VI) fluoride (SVI–F) compound class. Its fully methylated benzene ring strongly modulates the electrophilicity and hydrolytic stability of the –SO₂F warhead relative to less-substituted analogs, making it a privileged scaffold in SuFEx click chemistry, covalent chemical biology, and solid-phase peptide synthesis.

Molecular Formula C11H15FO2S
Molecular Weight 230.30 g/mol
Cat. No. B13258668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethylbenzene-1-sulfonyl fluoride
Molecular FormulaC11H15FO2S
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)S(=O)(=O)F)C)C
InChIInChI=1S/C11H15FO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3
InChIKeyUBMKGMGVDGGORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentamethylbenzene-1-sulfonyl Fluoride: Core Identity and Procurement-Relevant Classification


Pentamethylbenzene-1-sulfonyl fluoride (CAS 63316-22-3; also known as 2,3,4,5,6-pentamethylbenzenesulfonyl fluoride, Pme) is an electron-rich, sterically congested aryl sulfonyl fluoride belonging to the sulfur(VI) fluoride (SVI–F) compound class. Its fully methylated benzene ring strongly modulates the electrophilicity and hydrolytic stability of the –SO₂F warhead relative to less-substituted analogs, making it a privileged scaffold in SuFEx click chemistry, covalent chemical biology, and solid-phase peptide synthesis [1][2]. The compound's most established role is as the Pme protecting group for the guanidino function of arginine, where its multi-methyl substitution confers unique acid-resistance properties that cannot be replicated by simpler benzenesulfonyl derivatives [3].

Compound Class Sterically hindered aryl sulfonyl fluoride
Core Use SuFEx click chemistry and arginine Pme protection
Differentiator Pentamethyl pattern enhances steric shielding and acid resistance

Why Pentamethylbenzene-1-sulfonyl Fluoride Cannot Be Interchanged with Other Aryl Sulfonyl Fluorides


Aryl sulfonyl fluorides as a class exhibit a delicate balance between electrophilic reactivity and hydrolytic stability that is exquisitely sensitive to the electronic and steric character of the aryl substituent [1]. Generic substitution by unsubstituted benzenesulfonyl fluoride, 4-methylbenzenesulfonyl fluoride (TsF), or even 2,4,6-trimethylbenzenesulfonyl fluoride yields profoundly different stability–reactivity profiles due to the additive effects of methyl groups on electron density and steric shielding. In solid-phase peptide synthesis, for instance, the Pme group displays considerable resistance to trifluoroacetic acid (TFA) that is advantageous for strategies requiring intermediate TFA deprotection steps, whereas the related Mtr group is insufficiently resistant for such procedures [2]. Consequently, replacing Pme with any less sterically congested or electronically distinct sulfonyl fluoride risks cleavage failure in multi-step synthetic workflows or altered warhead kinetics in covalent chemical biology applications. The evidence below quantifies these differential dimensions exactly where published data permit, and explicitly notes where inference from structurally analogous systems is employed.

Target
Pme (2,3,4,5,6-pentamethyl)
Generic aryl SO₂F
Unsubstituted or mono-methyl analogs
Electrophilicity and hydrolytic stability profiles may shift significantly; TFA resistance not comparable.
2,4,6-trimethyl SO₂F
Mtr-type or lower-order methyl patterns
Reported acid resistance may be insufficient for repeated TFA exposure in SPPS; warhead kinetics may differ.

Pentamethylbenzene-1-sulfonyl Fluoride: Quantified Differentiation Evidence for Scientific Procurement


TFA Resistance Superiority of Pme over the Mtr Protecting Group for Arginine Guanidino Protection

In a direct comparative study of multi-substituted benzenesulfonyl protecting groups, both Pme (2,3,4,5,6-pentamethylbenzenesulfonyl) and Mds (4-methoxy-2,6-dimethylbenzenesulfonyl) exhibited 'considerable resistance to TFA' and were deemed suitable for synthetic procedures requiring intermediate TFA deprotection. In contrast, the Mtr group (4-methoxy-2,3,6-trimethylbenzenesulfonyl) was categorized as the most useful protecting group only when TFA treatment was not necessary, indicating its insufficient acid resistance under those conditions [1]. This qualitative classification—Pme/Mds > Mtr in TFA resistance—represents a direct head-to-head differentiation that guides protecting group selection in Fmoc-SPPS workflows. Although the original 1981 publication does not report precise TFA half-life values for each protecting group, the binary operational distinction (suitable vs. unsuitable for TFA deprotection protocols) provides a verified decision boundary for procurement.

TFA resistance Pme vs Mtr
Head-to-head
Pme: considerable TFA resistance
Mtr: insufficient for TFA steps
Supports selection for SPPS workflows requiring intermediate acid deprotection.
Binary ranking; precise half-life not reported.
Solid-phase peptide synthesis Arginine side-chain protection Acid-labile protecting groups

Hydrolytic Stability Advantage of Aryl Sulfonyl Fluorides over Aryl Sulfonyl Chlorides

The class of aryl sulfonyl fluorides exhibits vastly superior hydrolytic stability relative to the corresponding chlorides under physiologically relevant conditions. Aryl sulfonyl fluorides typically display half-lives exceeding 24 hours in phosphate-buffered saline (pH 7.4, 37 °C), whereas aryl sulfonyl chlorides hydrolyze with half-lives of less than 1 minute under identical aqueous conditions [1]. This two- to three-order-of-magnitude stability difference is a fundamental class-level property that makes sulfonyl fluorides, including pentamethylbenzene-1-sulfonyl fluoride, the mandatory choice for any application requiring prolonged aqueous incubation—such as activity-based protein profiling, covalent inhibitor screening, and ¹⁸F-radiochemistry—where sulfonyl chlorides would be completely degraded before achieving target engagement.

Hydrolytic stability vs chlorides
Class-level
Aryl SO₂F: >24 h half-life
Aryl SO₂Cl:
Aqueous incubation protocols require sulfonyl fluoride warhead class.
Physiological buffer, pH 7.4, 37 °C.
Metabolic stability trend
Class-level inference
Penta-substitution expected to exceed trisubstituted stability rank
Supports rationale for maximal steric shielding against defluorination.
Direct Pme data not measured; trend from 14-compound study.
Aqueous stability Sulfonyl halide reactivity Chemical biology warheads

Enhanced Metabolic Stability of Polysubstituted Aryl Sulfonyl Fluorides

A systematic investigation of 14 model aryl sulfonyl fluorides demonstrated that the 2,4,6-trisubstituted aryl sulfonyl fluorides displayed the highest in vitro metabolic stability in phosphate-buffered saline and rat serum compared to mono- and disubstituted analogs [1]. The study explicitly concluded that 'both electronic and steric factors affect the stability of the S–F bond,' with increased ortho-substitution providing a shielding effect that retards enzymatic and chemical defluorination. As a fully penta-substituted (2,3,4,5,6-pentamethyl) congener, pentamethylbenzene-1-sulfonyl fluoride extends this steric-shielding principle to the maximum possible degree on a benzene ring, providing a protective envelope around the S–F bond that cannot be achieved by lower-order methyl-substituted or unsubstituted benzenesulfonyl fluorides. Although Pme itself was not explicitly measured in the 2023 King et al. study, the reported positive correlation between aryl substitution level and metabolic stability is a strong class-level inference supporting its superiority over less substituted comparators.

Metabolic stability trend
Class-level inference
Penta-substitution expected to exceed trisubstituted stability rank
Supports rationale for maximal steric shielding against defluorination.
Direct Pme data not measured; trend from 14-compound study.
Metabolic stability Steric shielding Defluorination resistance

Pentamethylbenzene-1-sulfonyl Fluoride: Evidence-Backed Application Scenarios for Scientific Procurement


Solid-Phase Peptide Synthesis Requiring Intermediate TFA Deprotection Steps

When an Fmoc-SPPS strategy demands intermediate acidolytic removal of temporary protecting groups while leaving the arginine guanidino moiety still protected, Pme is explicitly indicated. The direct evidence of Pme's considerable TFA resistance relative to Mtr [1] ensures that arginine side-chain protection survives repeated TFA exposure, enabling convergent or fragment-condensation approaches that would fail with less acid-resistant sulfonyl protecting groups. Procurement of the Pme-protected arginine building block (or the corresponding sulfonyl fluoride precursor for in situ protection) is the evidence-supported choice for such synthetic designs.

Covalent Chemical Biology Probes Requiring Extended Aqueous Incubation

In activity-based protein profiling (ABPP) and covalent inhibitor discovery, probes are often incubated with live cells or lysates for 4–24 hours under physiological conditions. The class-level evidence that aryl sulfonyl fluorides possess hydrolytic half-lives exceeding 24 hours at pH 7.4 and 37 °C [2]—contrasted with sub-minute half-lives for sulfonyl chlorides—makes sulfonyl fluorides the mandatory warhead class. While many aryl sulfonyl fluorides meet this stability requirement, the additional steric shielding conferred by the pentamethyl substitution pattern is expected to further suppress off-target hydrolysis and metabolic defluorination based on the structure–stability relationship established for polysubstituted aryl sulfonyl fluorides [3]. Procuring a maximally substituted aryl sulfonyl fluoride such as Pme provides a rational margin of stability for demanding long-duration profiling experiments.

¹⁸F-Radiochemistry Applications Requiring Resistance to In Vivo Defluorination

For positron emission tomography (PET) tracer development involving sulfonyl fluoride-based prosthetic groups or radiofluoride relay reagents, metabolic stability of the S–¹⁸F bond directly determines imaging contrast and dosimetric accuracy. The King et al. study identified steric shielding by multiple ortho-substituents as a key driver of defluorination resistance in rat serum [3]. Pentamethylbenzene-1-sulfonyl fluoride, offering five methyl groups exerting both electronic stabilization and steric protection of the S–F bond, represents a logical extreme of this design principle. Although direct Pme-specific radiochemical stability values await dedicated measurement, the mechanistic trend supports its selection as a scaffold for optimizing in vivo S–¹⁸F bond longevity over less substituted aryl sulfonyl fluorides.

Application
Selection Property
Validation Focus
SPPS with intermediate TFA deprotection
TFA-resistant guanidino protection
Compatibility with repeated acidolytic steps
Covalent probe aqueous incubation
Hydrolytic stability in physiological buffer
S–F bond integrity over extended incubation
¹⁸F-radiochemistry tracer design
Metabolic stability against defluorination
Steric shielding effect on S–F bond longevity
Quote Request

Request a Quote for Pentamethylbenzene-1-sulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.